molecular formula C27H20N2O5 B6067335 Ethyl 4-[5-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]furan-2-yl]benzoate

Ethyl 4-[5-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]furan-2-yl]benzoate

Cat. No.: B6067335
M. Wt: 452.5 g/mol
InChI Key: DIXLCQZGMQXLAT-UHFFFAOYSA-N
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Description

Ethyl 4-[5-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]furan-2-yl]benzoate is a complex organic compound that features a benzoxazole moiety. Benzoxazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

The synthesis of Ethyl 4-[5-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]furan-2-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. For example, the use of nanocatalysts or metal catalysts can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Ethyl 4-[5-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]furan-2-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole or furan rings, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-[5-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]furan-2-yl]benzoate involves its interaction with specific molecular targets. For example, in anticancer studies, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The benzoxazole moiety is known to interact with various biological targets, contributing to its wide range of biological activities .

Comparison with Similar Compounds

Ethyl 4-[5-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]furan-2-yl]benzoate can be compared with other benzoxazole derivatives such as:

These compounds share similar structural features but differ in their specific substituents, which can influence their biological activities and applications

Properties

IUPAC Name

ethyl 4-[5-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O5/c1-2-32-27(31)19-9-7-17(8-10-19)22-15-16-24(33-22)25(30)28-20-13-11-18(12-14-20)26-29-21-5-3-4-6-23(21)34-26/h3-16H,2H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXLCQZGMQXLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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